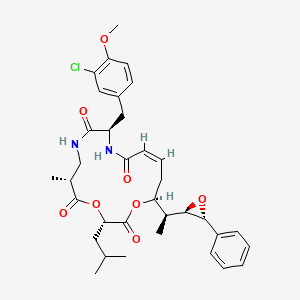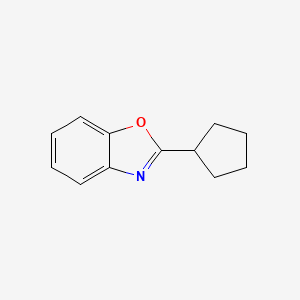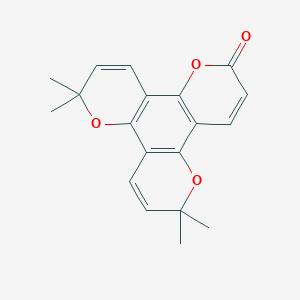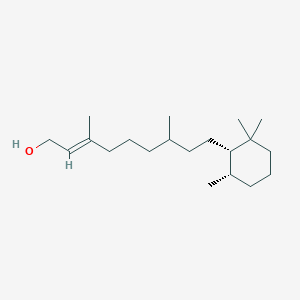
Cryptophycin 327
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cryptophycin 327 is a natural product found in Nostoc with data available.
Applications De Recherche Scientifique
Isolation and Structural Characteristics
Cryptophycin 327, along with its analogues cryptophycin 38 and 326, are isolated from the terrestrial cyanobacterium Nostoc sp. GSV 224. This compound is noted for its unique geometric isomerism, differing from cryptophycin-1 by having a cis Δ2-double bond in unit A. The isolation and structure determination of these compounds highlight their complex chemical nature and potential for diverse biological activities (Chaganty et al., 2004).
Anticancer Activity and Molecular Targeting
Cryptophycins, including this compound, are a family of macrolide antimitotic agents that show potent activity against cancer cells. Their mechanism of action involves targeting tubulin protein, stabilizing microtubule dynamics, and depolymerizing microtubules at higher concentrations. They also affect the Bcl2 protein, inducing apoptosis more quickly and at lower concentrations compared to other clinically used compounds. The synthesis and anticancer activity of cryptophycins demonstrate their potential as effective anticancer agents (Eggen & Georg, 2002).
Targeted Drug Delivery
This compound and its class are explored for their potential in targeted drug delivery, specifically in cancer treatment. Modifications to cryptophycin molecules and their conjugation to targeting moieties, such as the Arg-Gly-Asp (RGD) sequence, have been studied. These modifications aim to enhance the specificity and reduce the toxicity of cryptophycins in targeting cancer cells (Borbély et al., 2019).
Synthesis and SAR Studies
The synthesis of modified cryptophycins, including this compound, has been a subject of significant research interest. Structure-activity relationship (SAR) studies on these compounds help in understanding their biological activities and potential therapeutic applications. The modular structure of cryptophycins allows for synthetic flexibility and extensive SAR studies (Weiss, Sammet, & Sewald, 2013).
Biochemical Characterization and Biosynthesis
The biochemical characterization of enzymes involved in the biosynthesis of cryptophycins, such as the cryptophycin P450 epoxidase, provides insights into their natural production and potential for synthetic modifications. This understanding is crucial for developing new analogues and derivatives of cryptophycins for therapeutic use (Ding et al., 2008).
Chemoenzymatic Synthesis and Potency Evaluation
The chemoenzymatic synthesis of cryptophycin analogs, including this compound, offers a versatile approach to generate new compounds for biological evaluation. This method allows for the exploration of unnatural derivatives and their potency against drug-resistant cancers (Schmidt et al., 2020).
Propriétés
Formule moléculaire |
C35H43ClN2O8 |
|---|---|
Poids moléculaire |
655.2 g/mol |
Nom IUPAC |
(3S,6R,10R,13Z,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9-/t21-,22+,26-,27+,29+,31-,32-/m1/s1 |
Clé InChI |
PSNOPSMXOBPNNV-GKPRUIBSSA-N |
SMILES isomérique |
C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C\C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |
SMILES canonique |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |
Synonymes |
cryptophycin 326 cryptophycin 327 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one](/img/structure/B1251096.png)



![(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid](/img/structure/B1251100.png)

![2,5-dimethyl-3-[6-[methyl((111C)methyl)amino]pyridin-3-yl]-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1251102.png)
![8-(4-Chlorophenyl)-5-methyl-8-[(2z)-pent-2-en-1-yloxy]-8h-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-one](/img/structure/B1251103.png)



![1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B1251113.png)